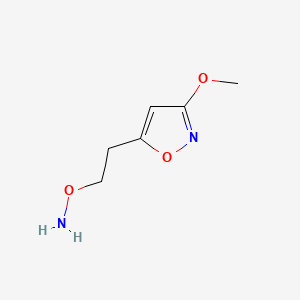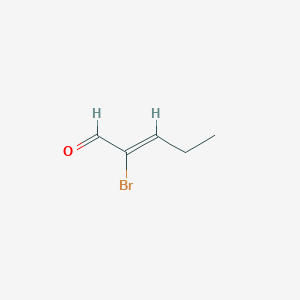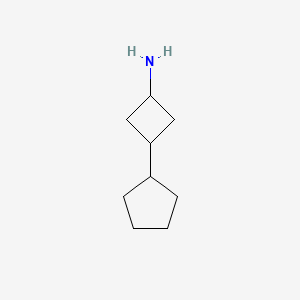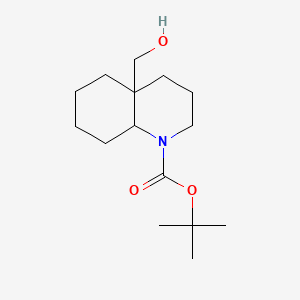
Tert-butyl 4a-(hydroxymethyl)-decahydroquinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4a-(hydroxymethyl)-decahydroquinoline-1-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxymethyl group, and a decahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4a-(hydroxymethyl)-decahydroquinoline-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of functional groups, followed by cyclization and subsequent functionalization to introduce the tert-butyl and hydroxymethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4a-(hydroxymethyl)-decahydroquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4a-(hydroxymethyl)-decahydroquinoline-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of tert-butyl 4a-(hydroxymethyl)-decahydroquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological processes and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Uniqueness
Tert-butyl 4a-(hydroxymethyl)-decahydroquinoline-1-carboxylate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C15H27NO3 |
|---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 4a-(hydroxymethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-6-9-15(11-17)8-5-4-7-12(15)16/h12,17H,4-11H2,1-3H3 |
InChI Key |
HUNBQHSQDCOVFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1CCCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




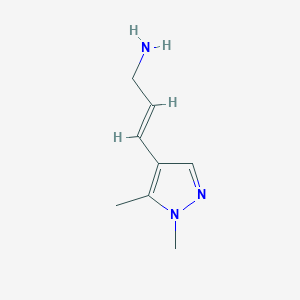
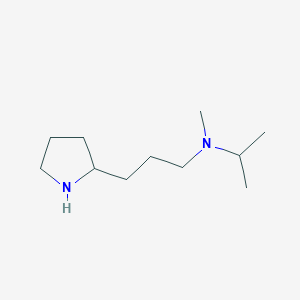

![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride](/img/structure/B13570854.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid](/img/structure/B13570859.png)
![Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13570863.png)
![4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine](/img/structure/B13570870.png)
